molecular formula C21H24NNaO8S B8051011 sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate

sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate

カタログ番号: B8051011
分子量: 473.5 g/mol
InChIキー: VLQLUZFVFXYXQE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a multi-kinase inhibitor, particularly in the treatment of myelodysplastic syndromes (MDS) and other cancer-related conditions .

化学反応の分析

This compound undergoes various chemical reactions, including:

科学的研究の応用

Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate has several scientific research applications:

作用機序

The compound exerts its effects by inhibiting multiple kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these kinases, it disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The molecular targets include cyclin-dependent kinases and other proteins involved in cell cycle regulation .

類似化合物との比較

Compared to other multi-kinase inhibitors, sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate is unique due to its specific structure, which allows for selective inhibition of certain kinases. Similar compounds include:

This compound’s unique structure and selective inhibition properties make it a valuable tool in both research and clinical settings.

生物活性

Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate, commonly known as Rigosertib sodium, is a synthetic compound with significant biological activity, particularly in the field of oncology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Rigosertib sodium is a sodium salt derivative of rigosertib, classified as a benzyl styryl sulfone. Its molecular formula is C21H24NNaO8SC_{21}H_{24}NNaO_8S with a molecular weight of 473.47 g/mol. The compound exhibits a melting point of 172-174 °C and is soluble in DMSO.

PropertyValue
Molecular FormulaC21H24NNaO8S
Molecular Weight473.47 g/mol
Melting Point172-174 °C
SolubilitySoluble in DMSO
Density1.332 g/cm³

Rigosertib sodium functions primarily as a dual inhibitor targeting Polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways. These targets are crucial for regulating cell cycle progression and survival in cancer cells.

  • Inhibition of Plk1 : Rigosertib inhibits Plk1, which is essential for mitotic spindle assembly and cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
  • PI3K Pathway Disruption : By interfering with the PI3K signaling pathway, Rigosertib affects various downstream processes involved in cell growth and metabolism.

Anticancer Properties

Rigosertib sodium has shown promising results in clinical trials for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The compound has been granted Orphan Drug Designation by the FDA due to its potential in these areas.

Case Studies:

  • Clinical Trial Results : In a Phase III trial, Rigosertib demonstrated improved overall survival rates in patients with high-risk MDS compared to standard therapies. The trial highlighted its ability to induce remission and improve quality of life.
  • Combination Therapies : Studies have explored the efficacy of Rigosertib when combined with other anticancer agents such as azacitidine and decitabine, showing enhanced therapeutic outcomes.

Mechanistic Studies

Research has detailed how Rigosertib induces apoptosis through:

  • Cell Cycle Arrest : Induction of G2/M phase arrest via Plk1 inhibition.
  • Increased Reactive Oxygen Species (ROS) : Elevated ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

Research Findings

Recent studies have focused on the multifaceted biological activities of Rigosertib:

  • In Vitro Studies : Laboratory experiments have confirmed that Rigosertib effectively inhibits cancer cell proliferation across various cancer types, including solid tumors.
  • In Vivo Studies : Animal models have shown that Rigosertib can significantly reduce tumor sizes when administered at therapeutic doses.

Comparative Analysis with Similar Compounds

Rigosertib's unique mechanism sets it apart from other anticancer agents:

CompoundMechanism of ActionTarget Pathways
RigosertibDual inhibitor (Plk1 & PI3K)Cell cycle regulation
Vinca AlkaloidsMicrotubule destabilizationMicrotubule dynamics
PI3K InhibitorsSpecific inhibition of PI3KGrowth factor signaling

特性

IUPAC Name

sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974682
Record name Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592542-60-4
Record name Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。